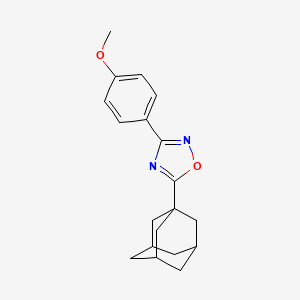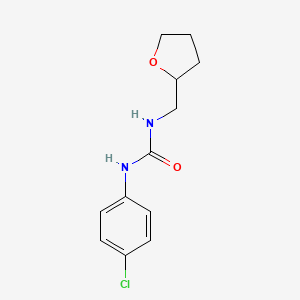
3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole is a chemical compound that belongs to the triazole family. It is a synthetic organic compound that has been studied for its potential use in scientific research.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole has been studied for its potential use in scientific research. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use as a pesticide and herbicide.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole is not fully understood. It is believed to work by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of the cell membrane and ultimately the death of the fungus.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not have any significant effects on the biochemical and physiological processes in mammals. However, it has been shown to have some toxic effects on aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole in lab experiments is its broad-spectrum antimicrobial and antifungal activity. This makes it a potential candidate for the development of new drugs. However, one limitation is its potential toxic effects on aquatic organisms, which could limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole. One direction is the development of new drugs based on its antimicrobial and antifungal properties. Another direction is the study of its potential use as a pesticide and herbicide. Additionally, further research is needed to fully understand its mechanism of action and potential toxic effects on aquatic organisms.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-5-(ethylthio)-4-isobutyl-4H-1,2,4-triazole involves the reaction of 4-chlorobenzyl chloride with potassium ethylxanthate to form the intermediate 4-chlorophenyl ethylthiocarbamate. This intermediate is then reacted with isobutylamine and sodium azide to form the final product, this compound.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-ethylsulfanyl-4-(2-methylpropyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3S/c1-4-19-14-17-16-13(18(14)9-10(2)3)11-5-7-12(15)8-6-11/h5-8,10H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBHQGQPIWQCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CC(C)C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4992629.png)


![1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B4992656.png)

![4-ethoxy-3-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4992669.png)

![17-(4-fluorobenzyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4992697.png)
![N-(4-fluorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4992710.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B4992714.png)
![4-({2-bromo-4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4992720.png)
![1-(6-methyl-2-pyridinyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4992721.png)